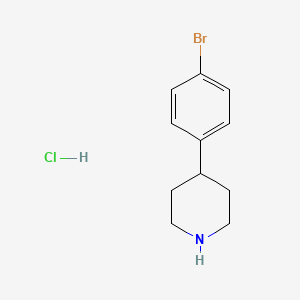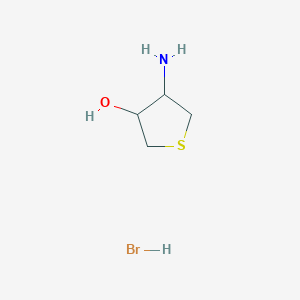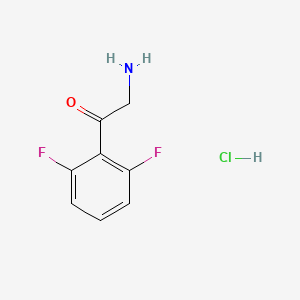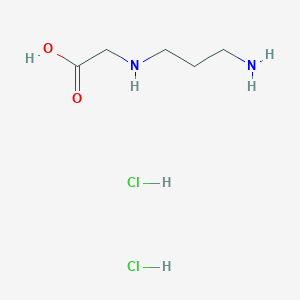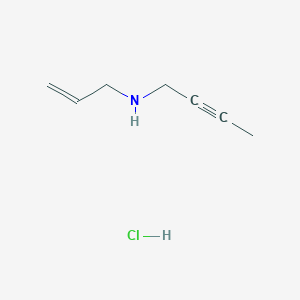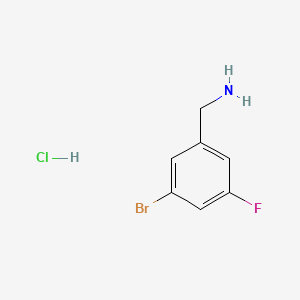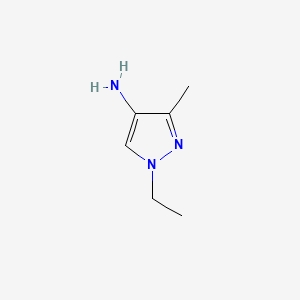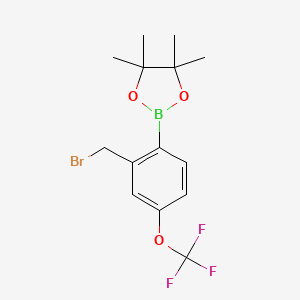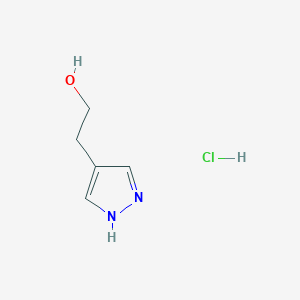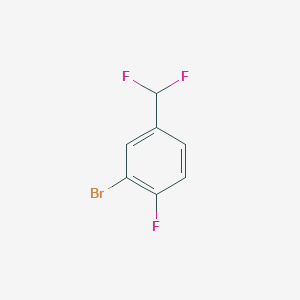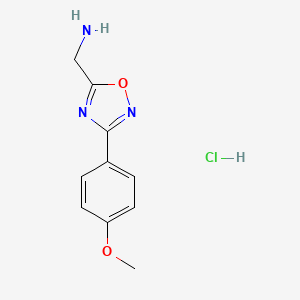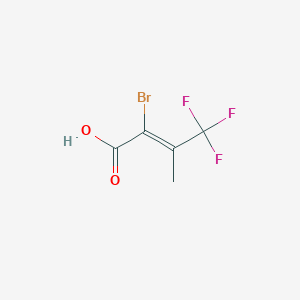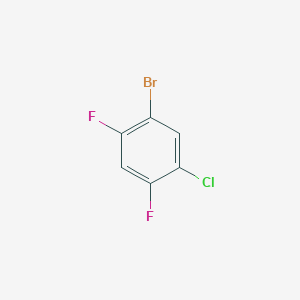
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a thiazolyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(1,3-thiazol-2-yl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of specialized reactors and equipment to handle the reagents and control the reaction conditions. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the molecule, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It can be employed in biological studies to investigate the effects of trifluoroethyl groups on biological systems.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: : It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: can be compared with other similar compounds, such as 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate While both compounds share the trifluoroethyl group and the thiazolyl carbamate moiety, they differ in their substituents and chemical properties
List of Similar Compounds
2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
2,2,2-Trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
2,2,2-Trifluoroethyl N-(3-methyl-1,3-thiazol-2-yl)carbamate
These compounds share structural similarities but exhibit different chemical behaviors and applications due to variations in their substituents.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKXDWMZFBAHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


